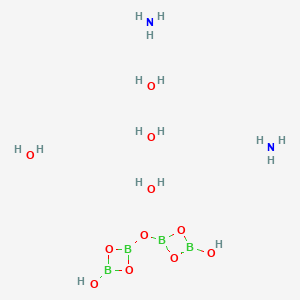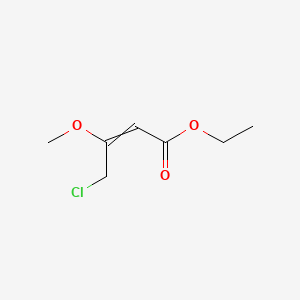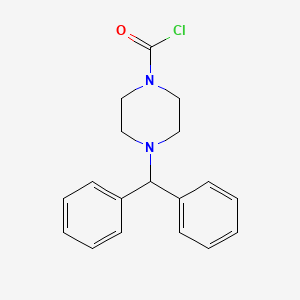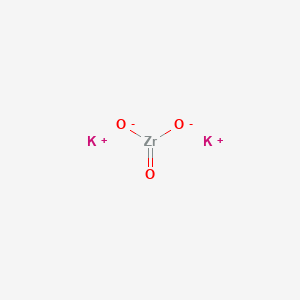
Ammonium tetraborate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetraborate tetrahydrate: is an inorganic compound with the chemical formula (NH₄)₂B₄O₇·4H₂O. It is a salt composed of ammonium ions and tetraborate ions, crystallizing as a tetrahydrate from aqueous solutions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ammonium tetraborate tetrahydrate (ATT) primarily targets polysilicon films used in the production of solar cells . It serves as a boron source for doping these films, thereby enhancing their electrical properties .
Mode of Action
ATT interacts with polysilicon films by interfering with the crystallization process . It is used as a boron source for doping the polysilicon films, which results in changes to the structure and doping properties of the films .
Biochemical Pathways
It is known that att can achieve uniform diffusion at low temperatures . This suggests that it may influence the diffusion pathways in the polysilicon films.
Result of Action
The use of ATT as a boron source in polysilicon films effectively improves the average grain size of the boron-doped polysilicon film . It also reduces the mean sheet resistance of the film by at least 30%, and this reduction can be further enhanced (~90%) by increasing the annealing temperature or duration . The boron concentration in the ATT-doped polysilicon film is 10 times higher than that in the undoped film .
Action Environment
The action of ATT is influenced by environmental factors such as temperature and duration of annealing . Higher annealing temperatures or longer durations can enhance the doping effect of ATT . .
Biochemical Analysis
Biochemical Properties
Ammonium tetraborate tetrahydrate plays a role in biochemical reactions, particularly in the crystallization process
Cellular Effects
In the context of polysilicon films, this compound has been shown to interfere with the crystallization process, effectively improving the average grain size of the boron-doped polysilicon film
Molecular Mechanism
It is known to interfere with the crystallization process when used as a boron source
Temporal Effects in Laboratory Settings
This compound has been studied for its effects on the metastable zone widths (MZW) of ammonium biborate tetrahydrate, both in its pure state and in the presence of impurities, providing insights into its crystallization kinetics and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tetraborate tetrahydrate can be synthesized through the reaction between boric acid (H₃BO₃) and ammonium hydroxide (NH₄OH). The chemical equation for this reaction is: [ 4H₃BO₃ + 2NH₄OH \rightarrow (NH₄)₂B₄O₇ + 7H₂O ] For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the reaction ceases .
Industrial Production Methods: In industrial settings, this compound is produced by crystallizing it from an aqueous solution of boric acid and ammonia. The solution is maintained at a specific B₂O₃ to NH₄₂O ratio to ensure the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous ammonium tetraborate.
Complex Formation: It can form complexes with various metal ions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Dehydration: Heating is required to remove water molecules.
Complex Formation: Metal salts are used as reagents, and the reactions typically occur in aqueous solutions.
Major Products Formed:
Hydrolysis: Boric acid and ammonium hydroxide.
Dehydration: Anhydrous ammonium tetraborate.
Complex Formation: Metal-borate complexes.
Scientific Research Applications
Ammonium tetraborate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a boron source in various chemical reactions and as a reagent in analytical chemistry.
Biology: It has applications in the preparation of biological buffers and as a preservative.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is employed in the production of glass, ceramics, and as a flame retardant.
Comparison with Similar Compounds
- Ammonium pentaborate tetrahydrate (NH₄)₂B₅O₈·4H₂O
- Sodium tetraborate (Na₂B₄O₇)
- Ammonium biborate tetrahydrate (NH₄)₂B₂O₄·4H₂O
Uniqueness: Ammonium tetraborate tetrahydrate is unique due to its specific boron content and its ability to form stable tetrahydrate crystals. Compared to other borates, it has distinct solubility and stability properties, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNWNKFWDJRMLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H16N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657522 |
Source


|
| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12228-87-4 |
Source


|
| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)




![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

